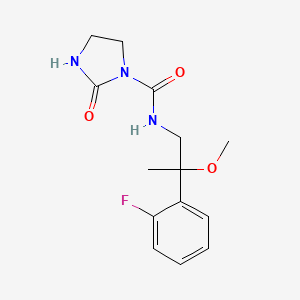
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molecular weight, and perhaps a brief summary of its known properties or uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary purification steps.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often supported by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Discovery and Optimization in Medicinal Chemistry
Research has led to the discovery and optimization of compounds similar to N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxoimidazolidine-1-carboxamide, showcasing its relevance in the development of selective inhibitors targeting specific kinases within the Met kinase superfamily. Such inhibitors have shown promise in cancer therapeutics, demonstrating complete tumor stasis in human gastric carcinoma models upon oral administration, leading to advancements into clinical trials (Schroeder et al., 2009).
Dual Receptor Tyrosine Kinase Inhibitors
Further studies have developed dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors, demonstrating potent in vitro and in vivo efficacy against several human tumor xenograft models in mice. This highlights the compound's role in targeting and inhibiting crucial pathways involved in tumor growth and angiogenesis (Mannion et al., 2009).
Role in PARP Inhibition
One particular study identified a derivative with excellent potency against the PARP-1 enzyme, showcasing potential for use in combination therapies for cancer treatment. This compound displayed notable in vivo efficacy and favorable pharmacokinetic profiles, further underscoring the versatility of the chemical framework for therapeutic applications (Penning et al., 2010).
Electron Delocalization Studies
Research on the stability and structure of potential N-heterocyclic carbene precursors with similar skeletons has provided insights into the influence of electron delocalization. This area of study not only advances understanding of chemical reactivity and stability but also opens up new avenues for designing more effective catalysts and reactive intermediates (Hobbs et al., 2010).
Antimicrobial Applications
Compounds within this chemical class have been explored for their antimicrobial properties, leading to the synthesis of derivatives with significant activity against various bacterial and fungal strains. Such research underscores the potential of these compounds in addressing resistance and developing new antimicrobial agents (Patel & Patel, 2010).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanism of action.
I hope this general information is helpful! If you have more specific questions about a particular compound or type of analysis, feel free to ask!
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c1-14(21-2,10-5-3-4-6-11(10)15)9-17-13(20)18-8-7-16-12(18)19/h3-6H,7-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJWECBSPDSQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

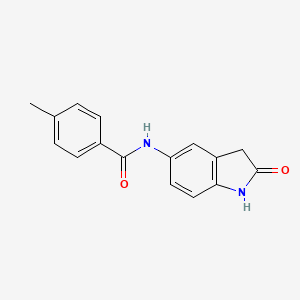
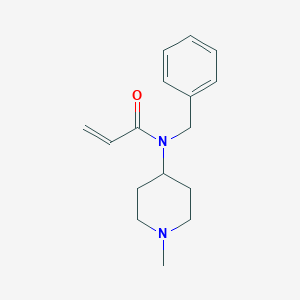
![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
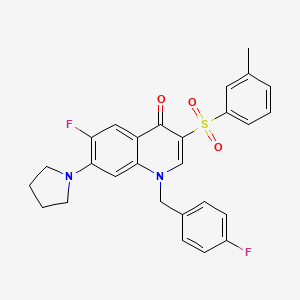
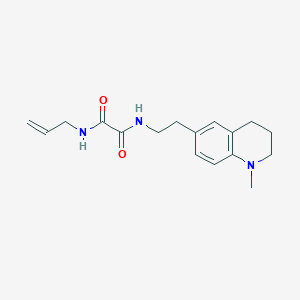
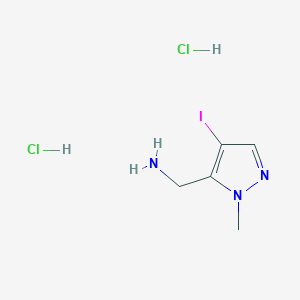
![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

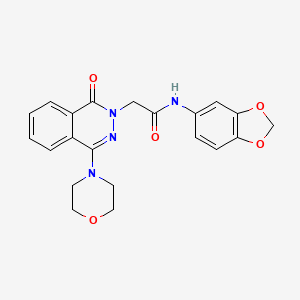
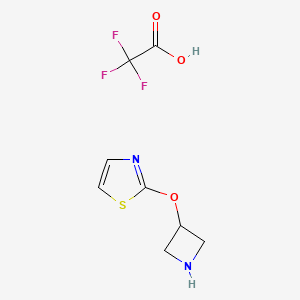
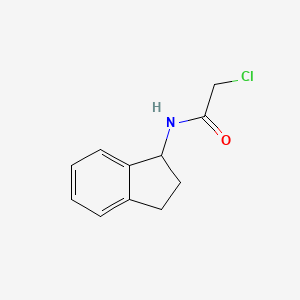
![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
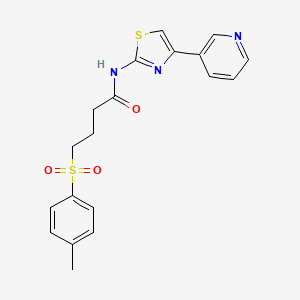
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)